2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
Overview
Description
BAY-0069 is a potent and selective covalent inverse agonist of the nuclear receptor peroxisome-proliferator-activated receptor gamma (PPARG). This compound has been developed as a potential therapeutic agent, particularly in the context of cancer treatment, due to its ability to regulate PPARG target genes and exert antiproliferative effects .
Preparation Methods
The synthesis of BAY-0069 involves the use of a benzoxazole core to enhance interactions with corepressors NCOR1 and NCOR2. The synthetic route includes the formation of a chloro-nitro-arene intermediate, which is then subjected to various reaction conditions to yield the final product . The industrial production methods for BAY-0069 are not extensively documented, but the compound’s synthesis is typically carried out in a controlled laboratory environment to ensure high purity and yield.
Chemical Reactions Analysis
BAY-0069 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: BAY-0069 can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the chloro-nitro-arene moiety.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BAY-0069 has several scientific research applications, including:
Chemistry: Used as a tool to study the inverse agonism of PPARG and its effects on gene regulation.
Biology: Employed in cell line studies to investigate its antiproliferative effects and regulation of PPARG target genes.
Industry: Utilized in the development of new cancer therapeutics and as a reference compound in drug discovery.
Mechanism of Action
BAY-0069 exerts its effects by binding covalently to the ligand-binding domain of PPARG, inducing interactions with corepressors NCOR1 and NCOR2. This binding leads to the robust regulation of PPARG target genes and antiproliferative effects in sensitive cell lines . The molecular targets and pathways involved include the PPARG signaling pathway and its downstream gene targets.
Comparison with Similar Compounds
BAY-0069 is compared with other similar compounds, such as T0070907 and SR10221, which are also inverse agonists of PPARG. BAY-0069 demonstrates improved in vitro potency and efficacy compared to these previously described inverse agonists . The unique benzoxazole core of BAY-0069 enhances its interactions with corepressors, making it a novel tool for probing the in vitro biology of PPARG inverse agonism .
Properties
IUPAC Name |
2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4/c1-2-13-3-5-14(6-4-13)22-25-19-11-15(7-10-20(19)30-22)24-21(27)17-12-16(26(28)29)8-9-18(17)23/h3-12H,2H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIVXYQIGFUCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.